Product packaging for 1-Indanone, 3-methyl-6-nitro(Cat. No.:CAS No. 66248-98-4)

1-Indanone, 3-methyl-6-nitro

Cat. No.: B8612122
CAS No.: 66248-98-4
M. Wt: 191.18 g/mol
InChI Key: UJRGMTOHSINAQR-UHFFFAOYSA-N
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Description

Contextual Background of Indanone Derivatives in Organic Chemistry

The indanone framework, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a significant scaffold in organic chemistry. iyte.edu.tr These structures serve as crucial intermediates in the synthesis of a wide array of complex molecules and natural products. iyte.edu.trbeilstein-journals.org The versatility of the indanone core is demonstrated by its presence in numerous biologically active compounds, highlighting its importance in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Derivatives of 1-indanone (B140024) have been investigated for a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties. beilstein-journals.org The structural rigidity and synthetic accessibility of the indanone skeleton make it an attractive starting point for developing novel chemical entities. researchgate.net

Significance of Substituted Nitro-Indanones in Contemporary Chemical Research

The introduction of substituents onto the indanone ring system dramatically influences its chemical and physical properties. The nitro group (NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic effect is fundamental in directing the reactivity of the molecule for further chemical transformations.

In the context of 1-indanone, a nitro group at the 6-position, as seen in 6-nitroindanone, significantly alters the electron density of the bicyclic system. Such compounds are valuable synthetic intermediates. For instance, the nitro group can be readily reduced to an amino group (NH₂), providing a chemical handle for the construction of more complex heterocyclic systems or for introducing functionalities that can interact with biological targets. This makes nitro-indanones strategic precursors in synthetic programs aimed at developing new pharmaceuticals or materials. researchgate.netgoogle.com The combination of the nitro group with other substituents, such as a methyl group, creates a multifunctional scaffold with potential for diverse chemical derivatization.

Historical Overview of Indanone Synthesis and Derivatization Relevant to 1-Indanone, 3-methyl-6-nitro

The synthesis of 1-indanones has been a subject of study for over a century, with the first preparations appearing in the 1920s. beilstein-journals.org The most common and historically significant method is the intramolecular Friedel-Crafts acylation. researchgate.net This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride using a strong acid catalyst, such as polyphosphoric acid, sulfuric acid, or a Lewis acid like aluminum chloride. beilstein-journals.orggoogle.com

While no specific synthesis for this compound is documented in the surveyed literature, a plausible synthetic pathway can be proposed based on established chemical principles. Such a synthesis could proceed via two main strategies:

Nitration of a Precursor: A potential route involves the synthesis of 3-methyl-1-indanone (B1362706), which is a commercially available compound, followed by electrophilic nitration. sigmaaldrich.com The nitration of aryl ketones is a standard transformation, and conditions could be adapted from similar reactions, such as the nitration of 1-(2′-bromophenyl)ethan-1-one using potassium nitrate (B79036) in sulfuric acid. acs.org The directing effects of the existing alkyl and acyl groups on the aromatic ring would influence the position of the incoming nitro group.

Cyclization of a Substituted Precursor: An alternative approach would start with a molecule already containing the necessary substituents, such as 3-(4-methyl-3-nitrophenyl)propanoic acid. An intramolecular Friedel-Crafts reaction on this substrate would theoretically yield the desired this compound. The synthesis of substituted 1-indanones via the cyclization of corresponding 3-arylpropionic acids is a well-documented method. beilstein-journals.org

Modern advancements in synthetic methodology, including the use of milder catalysts and non-conventional energy sources like microwaves, have made these cyclizations more efficient and environmentally benign. researchgate.net

Research Scope and Strategic Importance of this compound in Academic Investigations

The strategic importance of this compound in academic and industrial research lies in its potential as a versatile chemical building block. The molecule possesses several key features that make it an attractive target for synthetic exploration:

A Chiral Center: The methyl group at the C-3 position creates a stereocenter, meaning the compound can exist as two enantiomers. This is highly significant in medicinal chemistry, where the biological activity of a molecule can be dependent on its stereochemistry.

A Reactive Ketone: The carbonyl group is a versatile functional group that can undergo a wide range of reactions, including reductions, oxidations, and nucleophilic additions, allowing for the creation of diverse derivatives. tubitak.gov.tr

A Transformable Nitro Group: As mentioned, the nitro group can be reduced to an amine, which opens up avenues for amide bond formation, diazotization, or the synthesis of nitrogen-containing heterocycles.

Given these features, this compound could serve as a key intermediate in the synthesis of novel compounds for evaluation as potential therapeutic agents. The indanone core is present in drugs like donepezil (B133215) (for Alzheimer's disease), and the exploration of new substitution patterns is an active area of research. researchgate.net Therefore, the development of a reliable synthesis for this compound and the investigation of its chemical reactivity would be a valuable contribution to the field of synthetic organic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

Note: As this compound is not widely documented, the following properties are calculated or predicted and await experimental verification.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₃Calculated
Molecular Weight191.18 g/mol Calculated
IUPAC Name3-methyl-6-nitro-2,3-dihydro-1H-inden-1-one---
CAS NumberNot Available---
Predicted XLogP31.9Predicted
Predicted Boiling Point362.5 ± 35.0 °CPredicted
Predicted Density1.36 ± 0.1 g/cm³Predicted

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B8612122 1-Indanone, 3-methyl-6-nitro CAS No. 66248-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66248-98-4

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-methyl-6-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9NO3/c1-6-4-10(12)9-5-7(11(13)14)2-3-8(6)9/h2-3,5-6H,4H2,1H3

InChI Key

UJRGMTOHSINAQR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Indanone, 3 Methyl 6 Nitro

Retrosynthetic Analysis of 1-Indanone (B140024), 3-methyl-6-nitro

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors.

The most logical disconnection in the 1-Indanone, 3-methyl-6-nitro scaffold is the C4-C5 bond, which is typically formed in the final ring-closing step. This disconnection corresponds to an intramolecular Friedel-Crafts acylation, a robust and widely used method for forming cyclic ketones. rsc.orgresearchgate.net

Primary Disconnection (C4-C5): This bond formation is the final step in constructing the bicyclic indanone system. Reversing this step via an intramolecular Friedel-Crafts acylation transform reveals a key precursor: a 3-arylpropanoic acid derivative. Specifically, this would be 3-(2-methyl-4-nitrophenyl)butanoic acid or its corresponding acyl chloride. The presence of the deactivating nitro group para to the site of cyclization makes this a challenging but feasible transformation, often requiring strong acid promoters. rsc.org

A secondary disconnection can be considered at the C2-C3 bond, which could be formed via a conjugate addition reaction. This leads to a different set of precursors, namely a derivative of 4-nitro-toluene and a suitable three-carbon Michael acceptor.

Based on the primary disconnection strategy, the key precursor is a substituted phenylbutanoic acid. The synthesis of this intermediate can be envisioned from more fundamental starting materials:

From 2-Methyl-4-nitroaniline: A common starting point could be 2-methyl-4-nitroaniline. Through a Sandmeyer reaction, the amine can be converted to a halide (e.g., bromide). This can then undergo a cross-coupling reaction (e.g., Suzuki or Heck coupling) with a suitable butenoate ester, followed by reduction of the double bond and hydrolysis of the ester to yield the target carboxylic acid precursor.

From 4-Nitrotoluene (B166481): Alternatively, Friedel-Crafts acylation of 4-nitrotoluene with succinic anhydride (B1165640) would place a carboxylated chain on the ring. However, directing this acylation to the desired position (ortho to the methyl group) would be challenging due to the directing effects of the existing substituents.

A more plausible route starts from 3-methyl-4-nitrotoluene . Although the direct functionalization at the benzylic position is required, it provides the correct aromatic substitution pattern from the outset.

Therefore, the most accessible and logical synthetic precursors for the construction of this compound are derivatives of 3-(2-methyl-4-nitrophenyl)butanoic acid .

Classical and Contemporary Approaches to Indanone Core Construction

The formation of the five-membered ring of the indanone system can be achieved through several powerful cyclization strategies.

Intramolecular Friedel-Crafts acylation is the most direct and common method for synthesizing 1-indanones. nih.gov This reaction involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives in the presence of a strong acid promoter. researchgate.net

The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the new carbon-carbon bond, closing the ring. For the synthesis of this compound, the precursor 3-(2-methyl-4-nitrophenyl)butanoic acid would be cyclized. The methyl group activates the ortho position for cyclization, while the nitro group deactivates the ring, necessitating potent catalytic systems. A variety of acids, from traditional Brønsted and Lewis acids to modern solid-supported catalysts, can be employed. researchgate.netnih.gov

Table 1: Promoters for Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids

Catalyst/Reagent Typical Conditions Notes
Polyphosphoric Acid (PPA) High temperature (e.g., 100-250 °C) Commonly used, acts as both catalyst and solvent. researchgate.net
Sulfuric Acid (H₂SO₄) Concentrated, often with heating A classic Brønsted acid promoter. beilstein-journals.org
Aluminum Chloride (AlCl₃) Anhydrous conditions, often from acyl chloride A powerful, traditional Lewis acid catalyst. nih.gov
Triflic Acid (TfOH) Often used in catalytic amounts, can be potent A superacid capable of promoting difficult cyclizations. rsc.org

The Nazarov cyclization is an acid-catalyzed 4π-conrotatory electrocyclic ring closure of divinyl ketones to form cyclopentenones. beilstein-journals.orgd-nb.info This method can be adapted to produce indanones. For the target molecule, a suitable precursor would be 1-(2-methyl-4-nitrophenyl)-2-methylprop-2-en-1-one .

Upon treatment with a Lewis or Brønsted acid, the ketone is protonated, which facilitates the electrocyclization to form a pentadienyl cation intermediate. A subsequent proton transfer and tautomerization yield the indanone product. Modern advancements have introduced catalytic and even asymmetric versions of this reaction, broadening its applicability. acs.orgacs.org Electron-withdrawing groups, such as the nitro group in the target molecule, are generally tolerated in Nazarov cyclizations. beilstein-journals.org

Table 2: Catalysts for Nazarov Cyclization

Catalyst Type Examples Notes
Brønsted Acids Trifluoroacetic acid (TFA), Sulfuric acid (H₂SO₄) Stoichiometric or catalytic amounts are used. beilstein-journals.org
Lewis Acids AlCl₃, Cu(OTf)₂, Sc(OTf)₃ Catalytic amounts often suffice under mild conditions. beilstein-journals.orgacs.org

While Friedel-Crafts and Nazarov reactions are common, alternative condensation strategies can also be employed to construct the indanone core.

Intramolecular Aldol (B89426) Condensation: This route would require a precursor containing two carbonyl functionalities appropriately positioned to form a five-membered ring upon cyclization. For the target molecule, a hypothetical precursor could be 1-(2-acetyl-4-nitrophenyl)propan-2-one . In the presence of a base or acid, an enolate (or enol) would form and attack the other carbonyl group intramolecularly. Subsequent dehydration would lead to an indenone, which could then be selectively reduced to the desired indanone. While plausible, the synthesis of the required dicarbonyl precursor is often more complex than the precursors for other routes.

Dieckmann Condensation: The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, involving the base-catalyzed cyclization of a diester to form a β-keto ester. organicreactions.orgwikipedia.orgorganic-chemistry.org To synthesize this compound, a suitable starting material would be diethyl 2-(2-methyl-4-nitrophenyl)succinate .

The reaction mechanism involves the deprotonation of an α-carbon by a strong base (e.g., sodium ethoxide) to generate an enolate. wikipedia.orglibretexts.org This enolate then attacks the other ester carbonyl group intramolecularly. The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated in a subsequent step to yield the final 1-indanone product. This method is particularly effective for forming five- and six-membered rings. wikipedia.org

Specific Synthetic Routes Towards this compound

The synthesis of this compound can be approached through several strategic pathways. These routes primarily involve the construction of the indanone skeleton followed by or preceded by the introduction of the required functional groups.

Multi-Step Synthesis Involving Aromatic Nitration and Cyclization

A classical and reliable approach to synthesizing substituted indanones involves a multi-step sequence that strategically incorporates nitration and an intramolecular cyclization, typically a Friedel-Crafts reaction. nih.gov The order of these steps is crucial for controlling the final substitution pattern.

One viable pathway is the direct nitration of a 3-methyl-1-indanone (B1362706) precursor. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene (B151609) ring. The ketone group at position 1 is a deactivating, meta-directing group, while the alkyl side of the fused cyclopentanone (B42830) ring is an activating, ortho-, para-directing group.

In the case of 3-methyl-1-indanone, the position para to the activating alkyl group (C-6) is also meta to the deactivating carbonyl group. This alignment of directing effects strongly favors the introduction of the nitro group at the C-6 position. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed for this transformation. Careful control of the reaction temperature is necessary to prevent the formation of dinitrated or other side products. liskonchem.com

The general reaction is as follows: 3-methyl-1-indanone + HNO₃/H₂SO₄ → this compound

This method's success hinges on the selective nitration at the desired position, which is electronically favored in this specific substrate.

An alternative multi-step strategy involves constructing the indanone ring from an aromatic precursor that already contains a nitro group. This approach often begins with an appropriately substituted benzene derivative, which undergoes a sequence of reactions to build the five-membered ring.

A plausible synthetic sequence could start from m-nitrotoluene.

Friedel-Crafts Acylation: m-Nitrotoluene can be acylated with crotonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would introduce the necessary four-carbon chain.

Reduction: The double bond in the side chain is then reduced, for instance, through catalytic hydrogenation.

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 4-(3-nitrophenyl)pentanoic acid can then be cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or via conversion to the acyl chloride followed by treatment with a Lewis acid. nih.govbeilstein-journals.org This intramolecular acylation forms the five-membered ketone ring, yielding the target molecule, this compound.

This pathway offers a high degree of control over the substitution pattern, as the nitro group is positioned on the starting material.

Transition Metal-Catalyzed Reactions in the Construction of this compound

Modern synthetic organic chemistry offers powerful transition-metal-catalyzed methods for the construction of cyclic frameworks like indanones. researchgate.netrsc.org These reactions often provide high efficiency and can tolerate a variety of functional groups.

Palladium-catalyzed reactions are particularly prominent in this area. For example, the carbonylative cyclization of unsaturated aryl iodides can be adapted to synthesize the target compound. organic-chemistry.org A potential precursor for this approach would be 1-(but-1-en-2-yl)-2-iodo-4-nitrobenzene. In the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a carbon monoxide (CO) source, this substrate could undergo an intramolecular carbonylation and cyclization to form this compound.

Rhodium-catalyzed reactions also present viable options. For instance, the Rh(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes can furnish a variety of substituted indanone derivatives through a formal [4+1] cycloaddition. researchgate.net Adapting such a method would require a specifically designed nitro-substituted aromatic ylide and an appropriate alkene coupling partner. While potentially more complex in terms of substrate synthesis, these methods can offer unique pathways to densely functionalized indanones. nih.gov

Chemo- and Regioselective Functionalization for 3-Methyl-6-nitro Substitution Pattern

Achieving the specific 3-methyl-6-nitro substitution pattern with high selectivity is the central challenge in synthesizing this compound. The choice of synthetic strategy dictates how chemo- and regioselectivity are controlled.

In the multi-step synthesis involving nitration of 3-methyl-1-indanone, regioselectivity is dictated by the inherent electronic properties of the substrate, as previously discussed. d-nb.inforug.nl Conversely, when starting with a pre-nitrated aromatic compound, the challenge shifts to controlling the regioselectivity of the cyclization step. The choice of acid catalyst in Friedel-Crafts type reactions can be critical; for instance, the concentration of polyphosphoric acid (PPA) has been shown to influence the regiochemical outcome in the synthesis of some indanones. d-nb.info

For transition metal-catalyzed routes, selectivity is often controlled by the design of the starting material and the choice of the catalytic system, including the metal center and the ligands. The directing groups on the substrates play a crucial role in guiding the metal catalyst to perform C-H activation or insertion at the desired position. nih.gov

Optimization of Reaction Conditions for the Synthesis of this compound

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters include temperature, catalyst choice and loading, solvent, and reaction time. researchgate.net

For the Friedel-Crafts acylation and cyclization steps, optimization involves:

Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄) are critical. Stronger Lewis acids or higher catalyst loading can sometimes lead to side reactions or decomposition.

Solvent: The solvent can significantly influence the reaction. For nitration, sulfuric acid acts as both a solvent and a catalyst. In Friedel-Crafts reactions, non-polar solvents like dichloromethane (B109758) or nitrobenzene (B124822) are common.

Temperature: Nitration reactions are typically run at low temperatures (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration. Friedel-Crafts reactions may require heating to proceed at a reasonable rate.

For transition metal-catalyzed reactions , optimization parameters include:

Catalyst and Ligand: The choice of the metal precursor (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and the ligand (e.g., phosphines, carbenes) is fundamental to catalytic activity and selectivity.

Solvent and Temperature: These parameters affect catalyst solubility, stability, and reaction kinetics.

Additives: Additives such as bases or co-catalysts are often required to facilitate key steps in the catalytic cycle.

The following table summarizes key optimization parameters for a hypothetical Friedel-Crafts cyclization to produce the target compound.

ParameterCondition ACondition BCondition CExpected Outcome/Rationale
CatalystPolyphosphoric Acid (PPA, 85%)Eaton's Reagent (P₂O₅ in CH₃SO₃H)AlCl₃ (from acyl chloride)PPA is a common and effective medium for intramolecular acylation. Eaton's reagent is a stronger, non-oxidizing alternative. AlCl₃ is the classic Lewis acid for this transformation.
Temperature80 °C100 °C60 °CHigher temperatures can increase reaction rate but may also lead to decomposition or side products. Optimization is key to finding the balance for maximum yield.
Reaction Time4 hours2 hours8 hoursReaction time must be sufficient for completion but not so long as to allow for product degradation. Monitoring by TLC or GC is crucial.
SolventNeat (PPA as solvent)Neat (Eaton's as solvent)Dichloromethane (DCM)The choice of solvent depends on the catalyst system. For AlCl₃, an inert solvent like DCM is required.

Ultimately, the optimal conditions for any given synthetic route must be determined empirically, often through systematic screening of various parameters to maximize the yield and purity of this compound.

Solvent System Selection and Optimization

The choice of solvent is critical in the synthesis of this compound, particularly in the context of a Friedel-Crafts cyclization. Traditional solvents for these reactions include nitrobenzene and carbon disulfide. However, due to their toxicity and environmental concerns, alternative solvents are often sought. orgsyn.org In the synthesis of related 1-indanone derivatives, nitromethane (B149229) has been shown to provide good selectivity. orgsyn.org Chlorinated solvents such as dichloromethane can also be employed, especially when using strong Lewis acid catalysts like aluminum chloride. google.com

For the nitration of 3-methyl-1-indanone, a common solvent system is a mixture of concentrated sulfuric acid and nitric acid, where sulfuric acid acts as both a solvent and a catalyst. The optimization of the solvent system would involve balancing reactant solubility, reaction rate, and the suppression of side reactions. In some modern approaches to indanone synthesis, greener solvents are being explored. For instance, the use of 4-methyltetrahydropyran (4-MeTHP) has been reported as a more sustainable alternative in Nazarov cyclization reactions to form indanones. preprints.org The selection of an optimal solvent would necessitate experimental screening to maximize yield and purity of the final product.

Table 1: Potential Solvent Systems for the Synthesis of this compound

Synthetic Step Solvent System Rationale
Friedel-Crafts Cyclization Dichloromethane Good solubility for reactants and compatibility with Lewis acids.
Friedel-Crafts Cyclization Nitromethane Can enhance selectivity in some Friedel-Crafts reactions. orgsyn.org
Nitration Concentrated Sulfuric Acid Acts as both solvent and catalyst for the nitrating agent.
Greener Alternative 4-Methyltetrahydropyran (4-MeTHP) A more sustainable solvent option explored in similar syntheses. preprints.org

Catalyst and Reagent Stoichiometry

In the intramolecular Friedel-Crafts acylation route, a strong Lewis acid catalyst is typically required to promote the cyclization of the arylpropionic acid or its corresponding acyl chloride. beilstein-journals.org Common catalysts include aluminum chloride (AlCl₃), polyphosphoric acid (PPA), or strong Brønsted acids like sulfuric acid. beilstein-journals.org The stoichiometry of the catalyst is a crucial parameter to optimize. While stoichiometric amounts of AlCl₃ are often used, catalytic amounts of stronger Lewis acids or superacids can also be effective. researchgate.net For instance, metal triflates such as terbium triflate (Tb(OTf)₃) have been used as catalysts for the cyclization of 3-arylpropionic acids, although often at high temperatures. researchgate.net

For the nitration of 3-methyl-1-indanone, the key reagents are nitric acid (HNO₃) and a dehydrating agent, typically sulfuric acid (H₂SO₄). The stoichiometry of these reagents must be carefully controlled to achieve mono-nitration and to minimize the formation of dinitro byproducts. An excess of nitric acid could lead to over-nitration, while insufficient sulfuric acid may result in a slower and incomplete reaction.

Temperature and Pressure Control in Reaction Kinetics

Temperature is a critical parameter that significantly influences the reaction kinetics of both the Friedel-Crafts cyclization and the nitration reaction. Friedel-Crafts acylations often require elevated temperatures to overcome the activation energy barrier for the cyclization. researchgate.net However, excessively high temperatures can lead to side reactions such as charring and decomposition. The optimal temperature is typically determined empirically for each specific substrate and catalyst system. For example, the cyclization of some 3-arylpropionic acids using Tb(OTf)₃ requires temperatures as high as 250 °C. researchgate.net

Conversely, nitration reactions are highly exothermic and generally require low temperatures to control the reaction rate and prevent the formation of unwanted byproducts. The nitration of aromatic compounds is often carried out at temperatures between 0 and 10 °C to ensure regioselectivity and to minimize the risk of runaway reactions. liskonchem.com

Pressure is not typically a significant variable in these types of reactions when conducted in the liquid phase under standard laboratory conditions. The reactions are usually performed at atmospheric pressure.

Reaction Time Profile Analysis and Conversion Efficiency

The reaction time is another key variable that must be optimized to achieve high conversion efficiency. The progress of the reaction can be monitored over time using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, a reaction time profile can be constructed to determine the point at which the concentration of the product is maximized and the starting material is consumed.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally benign chemical processes. This involves evaluating the efficiency of synthetic routes and utilizing safer solvents and reagents.

Atom Economy and E-Factor Evaluation of Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. scranton.edu Addition and rearrangement reactions are considered highly atom-economical as they have the potential for 100% atom economy. scranton.edu In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. primescholars.com

For the synthesis of this compound via intramolecular Friedel-Crafts cyclization of 3-(2-methyl-4-nitrophenyl)propanoic acid, the main byproduct is water. The atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Assuming the cyclization of 3-(2-methyl-4-nitrophenyl)propanoic acid (C₁₀H₁₁NO₄, MW: 209.20 g/mol ) to this compound (C₁₀H₉NO₃, MW: 191.18 g/mol ) with the elimination of water (H₂O, MW: 18.02 g/mol ):

Atom Economy (%) = (191.18 / 209.20) x 100 ≈ 91.4%

This indicates a relatively high atom economy for the cyclization step.

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis

Metric Description Application to Synthesis
Atom Economy Efficiency of incorporating reactant atoms into the final product. scranton.edu The key cyclization step exhibits a high theoretical atom economy.
E-Factor Mass of waste generated per mass of product. A comprehensive analysis would require data on all waste streams.

Utilization of Sustainable Solvents and Reagents

A key aspect of green chemistry is the use of sustainable solvents and reagents. Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons and volatile organic compounds (VOCs), are often toxic and environmentally harmful. The development of synthetic routes that utilize greener solvents like water, ethanol (B145695), or bio-based solvents such as 4-methyltetrahydropyran is highly desirable. preprints.org For instance, catalyst-free reactions in ethanol at reflux have been reported for the green synthesis of some indanone-fused compounds. researchgate.net

The choice of reagents also plays a significant role in the environmental impact of a synthesis. Whenever possible, catalytic reagents are preferred over stoichiometric ones, as they are used in smaller quantities and can often be recycled. In the context of the Friedel-Crafts reaction, developing a recyclable solid acid catalyst would be a significant green improvement over the use of stoichiometric amounts of aluminum chloride, which generates large amounts of acidic waste during workup. Similarly, exploring milder and more selective nitrating agents could reduce the reliance on the highly corrosive and hazardous nitric acid/sulfuric acid mixture.

Strategies for Catalyst Recycling and Reusability

The economic and environmental viability of synthesizing this compound, is significantly enhanced by the implementation of recyclable catalytic systems. Research into the synthesis of similar indanone structures has highlighted several effective strategies for catalyst recovery and reuse, primarily focusing on intramolecular Friedel-Crafts acylation and rhodium-catalyzed annulation.

One prominent green chemistry approach involves the use of metal triflates as catalysts in triflate-anion-containing ionic liquids. nih.govresearchgate.net This system is particularly applicable to the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid precursor. The non-volatile nature of the ionic liquid allows for the simple separation of the product by extraction, leaving the catalyst dissolved in the ionic liquid phase. This catalytic mixture can then be dried and reused in subsequent batches with minimal loss of activity. For instance, studies on similar substrates using Terbium(III) triflate (Tb(OTf)₃) in an ionic liquid like [bmim]OTf have demonstrated consistent yields over multiple cycles. researchgate.net

Below is a data table illustrating the reusability of a metal triflate catalyst in an ionic liquid for indanone synthesis, a method applicable to the production of this compound.

Catalyst Recycling Efficiency in Indanone Synthesis researchgate.net
Recycle RunYield (%)
1 (Fresh Catalyst)95
294
392
491

Another advanced strategy involves the use of a recyclable leaving group in a transition-metal-catalyzed reaction. For example, rhodium(III)-catalyzed annulative coupling of 9-benzoylcarbazoles with alkynes provides access to indanone derivatives. oup.com In this methodology, the carbazolyl portion of the starting material acts as a leaving group that can be readily recovered and reused to prepare more of the initial reactant, creating an efficient, atom-economical cycle. oup.com

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the C3 position of this compound means it can exist as a pair of enantiomers. The production of a single, enantiopure form is often crucial for biological applications. This is achieved through stereoselective synthesis, which employs chiral elements to influence the formation of one enantiomer over the other.

Application of Chiral Catalysts and Auxiliaries

The most direct method for stereoselective synthesis is the use of chiral catalysts, a form of external asymmetric induction where chirality is introduced via the catalyst in the transition state. wikipedia.org A variety of transition-metal catalysts bearing chiral ligands have been successfully applied to the synthesis of chiral 3-substituted indanones and are applicable to the target molecule.

Palladium-Catalyzed Asymmetric Reductive-Heck Reaction: This method allows for the synthesis of enantiomerically enriched 3-substituted indanones. The reaction utilizes a palladium catalyst paired with a chiral phosphine ligand, such as (R)-3,5-XylMeOBIPHEP, to induce asymmetry during the cyclization process. acs.orgresearchgate.netacs.org

Rhodium-Catalyzed Asymmetric 1,4-Addition: An alternative route involves the rhodium-catalyzed intramolecular 1,4-addition of chalcone (B49325) derivatives bearing a pinacolborane group. The use of a chiral monodentate phosphoramidite (B1245037) ligand, like MonoPhos, effectively controls the stereochemical outcome, leading to high enantioselectivity. organic-chemistry.org

Iridium-Catalyzed Asymmetric Hydrogenation: Chiral 3-arylindanones can be synthesized via the asymmetric hydrogenation of corresponding 3-arylindenones. This transformation can be catalyzed by iridium complexes featuring chiral ligands like (R,R)-Ts-DENEB, which directs the hydrogen addition to one face of the double bond. researchgate.net

Chiral Auxiliaries: In relayed asymmetric induction, a chiral auxiliary is temporarily attached to the substrate molecule. wikipedia.org This auxiliary directs the stereochemical course of a reaction to create the desired stereocenter. After the key transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. Examples include Evans' chiral oxazolidinone auxiliaries, which are widely used in asymmetric aldol reactions that could be adapted to construct the indanone framework. wikipedia.org

Asymmetric Induction Techniques for Chiral Carbon Introduction

Asymmetric induction is the process by which a chiral feature in the reaction environment preferentially favors the formation of one stereoisomer. wikipedia.org In the context of synthesizing enantiopure this compound, this involves creating the chiral carbon at the C3 position with a specific configuration (R or S).

The aforementioned catalytic systems achieve this by creating a chiral pocket around the active site. The substrate binds to the metal center in a specific orientation due to steric and electronic interactions with the chiral ligand. This arrangement makes the subsequent reaction step (e.g., migratory insertion in a Heck reaction or hydride delivery in a hydrogenation) more favorable on one of the two prochiral faces of the substrate. msu.edu

For example, in the asymmetric reductive-Heck reaction, the palladium-chiral ligand complex coordinates to the double bond of an ortho-substituted chalcone precursor. The bulky groups on the chiral ligand block one face of the molecule, forcing the intramolecular cyclization to occur from the less hindered side, thus leading to the preferential formation of one enantiomer. acs.org Similarly, in asymmetric hydrogenation, the chiral iridium catalyst coordinates to the indenone substrate, and the steric hindrance from the ligand framework dictates from which face the hydrogen atoms are delivered, reducing the double bond to create the chiral center with high enantiomeric excess (ee). researchgate.net

The following data table summarizes the effectiveness of various catalytic systems in producing chiral 3-substituted indanones, with these methods being directly relevant for the synthesis of enantiopure this compound.

Catalytic Systems for Asymmetric Indanone Synthesis
Catalyst/Ligand SystemReaction TypeTypical Enantiomeric Excess (ee)Reference
Palladium / (R)-3,5-XylMeOBIPHEPAsymmetric Reductive-Heck ReactionUp to 96% acs.org
Rhodium / MonoPhosAsymmetric Intramolecular 1,4-AdditionUp to 99% organic-chemistry.org
Iridium / (R,R)-Ts-DENEBAsymmetric HydrogenationGood to Excellent researchgate.net
CBS Catalyst (e.g., (R)-MeCBS)Asymmetric ReductionUp to 99% whiterose.ac.uk

Spectroscopic and Structural Elucidation of 1 Indanone, 3 Methyl 6 Nitro

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 1-Indanone (B140024), 3-methyl-6-nitro, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

The ¹H NMR spectrum of 1-Indanone, 3-methyl-6-nitro is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The presence of a chiral center at the C3 position renders the two protons on the C2 carbon diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals with different chemical shifts and couplings.

The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton at C7, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded among the aromatic protons. The proton at C5 would likely appear as a doublet of doublets, coupled to both H4 and H7 (meta-coupling). The proton at C4 would also be a doublet.

The aliphatic region would contain signals for the methyl group and the protons at the C2 and C3 positions. The methyl group at C3 would appear as a doublet, being coupled to the methine proton at C3. The methine proton at C3 would, in turn, be a multiplet due to coupling with the methyl protons and the two diastereotopic protons at C2. The C2 protons would each appear as a doublet of doublets, showing both geminal coupling to each other and vicinal coupling to the C3 proton.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.6d~8.5
H-5~8.2dd~8.5, ~2.0
H-7~8.4d~2.0
H-3~3.6m-
H-2a~3.2dd~17.0, ~7.5
H-2b~2.7dd~17.0, ~4.0
3-CH₃~1.4d~7.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C1) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the nitro and alkyl substituents. The carbon bearing the nitro group (C6) would be significantly deshielded. The aliphatic carbons (C2, C3, and the methyl carbon) would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C1)~205
C3a~155
C7a~135
C6~148
C4~125
C5~130
C7~122
C3~35
C2~45
3-CH₃~15

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Cross-peaks would be expected between H4 and H5, and between H5 and H7 in the aromatic region. In the aliphatic part, correlations would be seen between the 3-CH₃ protons and H3, between H3 and the two H2 protons, and between the two H2 protons themselves.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons (C2, C3, C4, C5, C7, and the methyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the stereochemistry at the C3 position by observing through-space interactions between the methyl protons and other nearby protons, such as one of the H2 protons or the H4 aromatic proton.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The carbonyl (C=O) stretching vibration of the indanone moiety is expected to be a strong and sharp band in the IR spectrum. For conjugated ketones like 1-indanone, this band typically appears in the range of 1715-1680 cm⁻¹. The exact position would be influenced by the electronic effects of the nitro group on the aromatic ring.

The nitro (NO₂) group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch is typically stronger in the IR spectrum and is expected to appear in the region of 1550-1500 cm⁻¹. The symmetric stretch is usually weaker and appears around 1360-1320 cm⁻¹.

The aromatic ring will also exhibit several characteristic vibrations. C-H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Predicted IR and Raman Data for this compound:

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Carbonyl (C=O)Stretch~1700 (strong)~1700 (medium)
Nitro (NO₂)Asymmetric Stretch~1530 (strong)~1530 (strong)
Nitro (NO₂)Symmetric Stretch~1350 (medium)~1350 (strong)
Aromatic C=CStretch~1600, ~1580, ~1470 (medium)~1600, ~1580, ~1470 (strong)
Aromatic C-HStretch~3100-3000 (medium)~3100-3000 (strong)
Aliphatic C-HStretch~2980-2850 (medium)~2980-2850 (strong)

Note: These are predicted values. The intensities in IR and Raman spectra are often complementary.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of organic compounds, providing precise information about the molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), it is possible to distinguish between different molecular formulas that may have the same nominal mass.

For this compound, the expected monoisotopic mass of the molecular ion [M]⁺ is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). The theoretical exact mass provides a benchmark for experimental determination. A hypothetical HRMS analysis would be expected to yield a result in very close agreement with this theoretical value, confirming the molecular formula C₁₀H₉NO₃.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₉NO₃
Theoretical Exact Mass ([M]⁺)191.0582 u
Measured Exact Mass ([M]⁺)191.0585 u
Mass Error+1.6 ppm

This data is illustrative and represents a plausible outcome for an HRMS experiment.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify key functional groups and their connectivity.

In a hypothetical MS/MS experiment, the molecular ion at m/z 191 would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathway would likely involve the characteristic losses associated with nitroaromatic and ketone functionalities. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 u) and NO (30 u). researchgate.net The indanone core may undergo fragmentation typical of ketones, such as alpha-cleavage.

A plausible fragmentation pathway for this compound could involve the initial loss of the nitro group, followed by fragmentation of the indanone ring. The analysis of these fragment ions allows for a detailed reconstruction of the molecular structure, confirming the presence and positions of the methyl and nitro substituents on the indanone framework.

Table 2: Plausible Fragmentation Data from Tandem Mass Spectrometry (MS/MS) of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPlausible Fragment Structure
191145NO₂3-methyl-1-indanone (B1362706) cation
191161NO[M-NO]⁺
145117CO3-methyl-indenyl cation
145130CH₃1-indanone cation

This data represents a scientifically plausible fragmentation pattern based on the known behavior of similar compounds.

X-ray Crystallography for Absolute Structure Determination of this compound

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density and, consequently, the atomic positions can be generated.

To perform single crystal X-ray diffraction analysis, a high-quality single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected using a detector as the crystal is rotated. wikipedia.org

The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is subsequently solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. For substituted indanones, this technique can definitively confirm the connectivity and regiochemistry of the substituents. nsf.govnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)925.7
Z4
Calculated Density (g/cm³)1.372

This data is illustrative of typical crystallographic parameters for a small organic molecule.

The crystal structure not only reveals the intramolecular details but also provides insights into how the molecules are arranged in the crystal lattice. The analysis of crystal packing can identify intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Assessment (if stereoselective synthesis is pursued)

If this compound is synthesized in a stereoselective manner, resulting in a chiral product due to the stereocenter at the 3-position, chiroptical spectroscopy becomes an essential tool for assessing its enantiomeric purity and determining its absolute configuration.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule. taylorfrancis.com The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

A stereoselective synthesis of (R)- or (S)-3-methyl-6-nitro-1-indanone would yield a product that is optically active. The CD spectrum would be expected to show characteristic Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the chromophores within the molecule, such as the carbonyl and nitroaromatic groups. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations or to the spectra of structurally related compounds with known absolute configurations, the absolute configuration of the synthesized enantiomer can be assigned.

Circular Dichroism (CD) Spectroscopy Principles and Applications

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical features of chiral molecules. The fundamental principle of CD spectroscopy lies in the differential absorption of left- and right-handed circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD spectrum, making this technique exquisitely sensitive to molecular asymmetry.

The resulting CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) versus wavelength. This can also be expressed as molar circular dichroism (Δε = ε_L - ε_R) or ellipticity ([θ]), which is the most common unit for CD data. The regions of the spectrum where there is significant differential absorption are known as Cotton effects, which can be either positive or negative. The sign and magnitude of the Cotton effect provide valuable information about the absolute configuration and conformation of a chiral center and the surrounding chromophores.

For a molecule like this compound, the key chromophores expected to give rise to CD signals are the carbonyl group (C=O) of the indanone core and the nitro group (-NO₂) attached to the aromatic ring. The electronic transitions associated with these groups, such as the n → π* transition of the carbonyl group, are inherently sensitive to the chiral environment established by the methyl group at the 3-position.

Applications in Structural Elucidation:

Determination of Absolute Configuration: By applying empirical rules, such as the Octant Rule for ketones, the sign of the Cotton effect associated with the carbonyl chromophore can be correlated with the absolute configuration of the stereocenter. For 3-methyl-1-indanone derivatives, the spatial arrangement of substituents around the carbonyl group would dictate the sign of the observed CD signal.

Conformational Analysis: CD spectroscopy is highly sensitive to the conformation of a molecule. Changes in the dihedral angles and spatial relationships between the chromophores and the chiral center will result in significant alterations in the CD spectrum. This allows for the study of conformational equilibria and the determination of preferred solution-state conformations.

Monitoring Stereoselective Reactions: The progress of asymmetric syntheses or enzymatic reactions involving chiral molecules can be monitored using CD spectroscopy to determine the enantiomeric excess (ee) of the product.

Interactive Data Table (Hypothetical CD Data for this compound):

Since experimental data is unavailable, the following table represents a hypothetical set of CD data based on typical values for similar chiral ketones. This is for illustrative purposes only.

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
350+500
330+1500
310 (λmax)+2500
290+1000
270-500

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is another chiroptical technique that provides information about the stereochemistry of chiral molecules. ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation ([α]) versus wavelength.

The phenomenon of ORD is closely related to Circular Dichroism, and both are manifestations of the Cotton effect. In regions where a chiral molecule absorbs light, the ORD curve will exhibit an anomalous dispersion, characterized by a peak and a trough. The sign of the Cotton effect in ORD is defined by the sign of the peak at the longer wavelength. A positive Cotton effect shows a peak at longer wavelengths followed by a trough at shorter wavelengths, while a negative Cotton effect shows the opposite.

For this compound, the carbonyl and nitro chromophores would be expected to produce characteristic Cotton effects in the ORD spectrum in the regions of their electronic absorptions. The position and sign of these effects would be dependent on the absolute configuration and conformation of the molecule.

Detailed Research Findings:

A thorough search of scientific literature and spectral databases did not yield any specific experimental ORD data for this compound. Research on structurally related chiral ketones, such as 3-methyl-1-indanone, has utilized ORD to establish stereochemical relationships. For instance, the sign of the Cotton effect in the ORD curve of (-)-(R)-3-methyl-1-indanone has been used as a standard for comparing with other chiral indene (B144670) systems. This highlights the utility of ORD in assigning absolute configurations within a class of related compounds.

The presence of the nitro group in the 6-position of the indanone ring would be expected to influence the electronic transitions and, consequently, the ORD spectrum. The nitro group itself can act as a chromophore, and its electronic coupling with the carbonyl group and the aromatic system would likely result in a more complex ORD spectrum compared to the unsubstituted 3-methyl-1-indanone.

Interactive Data Table (Hypothetical ORD Data for this compound):

This table presents hypothetical ORD data to illustrate a typical Cotton effect curve for a chiral ketone. This data is not experimental.

Wavelength (nm)Specific Rotation ([α]) (deg)
400+100
350 (Peak)+800
320 (Crossover)0
290 (Trough)-600
250-150

Theoretical and Computational Studies of 1 Indanone, 3 Methyl 6 Nitro

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Indanone (B140024), 3-methyl-6-nitro. These computational methods offer a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in 1-Indanone, 3-methyl-6-nitro. By optimizing the molecular geometry, the lowest energy state of the molecule is identified. This process involves sophisticated algorithms that adjust the positions of the atoms until the forces on them are minimized. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, calculations at the B3LYP/6-311G(d,p) level of theory are commonly used for such purposes, providing a reliable balance between accuracy and computational cost.

Table 1: Selected Optimized Geometrical Parameters for an Indanone Core (Note: Data is representative of a substituted indanone structure and may not be exact for this compound due to the absence of specific published data.)

ParameterValue
C=O bond length~1.22 Å
C-N bond length~1.47 Å
O-N-O bond angle~125°
C-C-C (aromatic)~120°
C-C-C (aliphatic)~104-109°

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. In this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, influencing its electrophilic and nucleophilic interactions. The distribution of these orbitals indicates the most probable sites for chemical reactions.

Table 2: Representative FMO Energies for a Nitro-Aromatic Compound (Note: These values are illustrative and the actual energies for this compound would require specific calculation.)

OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

Electrostatic Potential (ESP) Mapping for Charge Distribution Analysis

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It helps in identifying the electron-rich and electron-poor regions. For this compound, the ESP map would show a high electron density (negative potential) around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. Conversely, regions with low electron density (positive potential) would be found around the hydrogen atoms of the aromatic ring and the methyl group, indicating sites prone to nucleophilic attack.

Conformational Analysis and Energy Minima Identification

The flexibility of the molecular structure is explored through conformational analysis, which is crucial for understanding its dynamic behavior and interactions.

Ring Puckering and Conformational Flexibility of the Indanone Core

The five-membered ring of the indanone core is not planar and exhibits a degree of puckering. This flexibility allows the ring to adopt different conformations, with the "envelope" and "twist" forms being the most common. The specific conformation adopted by this compound, would be influenced by the steric and electronic effects of the methyl and nitro substituents. Identifying the global minimum energy conformation is essential for understanding the molecule's preferred shape.

Torsional Barriers and Rotational Isomerism of Substituents

The rotation of the methyl and nitro groups attached to the indanone core is not free and is hindered by energy barriers known as torsional barriers. The rotation of the methyl group typically has a low energy barrier, allowing for relatively free rotation at room temperature. In contrast, the rotation of the nitro group is more restricted due to its larger size and its potential for electronic interaction with the aromatic ring. The study of these rotational barriers helps in understanding the different rotational isomers (rotamers) and their relative stabilities.

Computational Elucidation of Reaction Mechanisms Involving this compound

The synthesis and subsequent reactions of this compound are amenable to computational investigation, providing insights into the underlying reaction mechanisms that are often difficult to probe experimentally. Through the use of quantum chemical calculations, researchers can model the potential energy surface of a reaction, identifying key intermediates and transition states. This allows for a detailed understanding of the reaction pathway, including the energetic barriers that govern the reaction rate and the stereochemical and regiochemical outcomes.

Transition State Identification for Key Synthetic Steps

The synthesis of this compound typically involves two key transformations: the Friedel-Crafts acylation to form the indanone core and the subsequent electrophilic nitration of the aromatic ring. Computational chemistry plays a crucial role in identifying the transition states for these steps, which is fundamental to understanding their mechanisms.

For the intramolecular Friedel-Crafts acylation, computational models can elucidate the structure of the transition state, which is thought to involve the formation of an acylium ion intermediate that is then attacked by the aromatic ring. The geometry of this transition state, including the bond lengths and angles of the forming and breaking bonds, can be precisely calculated. Similarly, for the electrophilic nitration, computational studies can model the attack of the nitronium ion (NO₂⁺) on the aromatic ring of 3-methyl-1-indanone (B1362706). The identification of the transition state for this step helps in understanding the regioselectivity of the nitration, explaining why the nitro group is directed to the 6-position.

Table 1: Illustrative Calculated Transition State Geometries for Electrophilic Aromatic Nitration

ParameterValue
C-N bond length (forming)2.15 Å
C-H bond length (breaking)1.20 Å
N-O bond lengths (NO₂)1.18 Å
Angle of NO₂ approach109.5°

Note: The data in this table is hypothetical and serves as an example of typical values obtained from computational studies on similar molecules.

Reaction Coordinate Analysis and Energy Barrier Determination

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) analysis, is a computational technique used to confirm that an identified transition state connects the correct reactants and products. By following the vibrational mode corresponding to the imaginary frequency of the transition state, the minimum energy path on the potential energy surface can be traced. This analysis provides a detailed picture of the structural changes that occur during the reaction.

Once the reaction path is established, the energy barriers, or activation energies, for each step can be determined. The energy barrier is the difference in energy between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate. Computational methods, such as Density Functional Theory (DFT), are powerful tools for accurately calculating these energy barriers. rsc.orgbcrec.id The calculated energy barriers can then be used to predict reaction rates and to understand how factors such as catalysts, solvents, and substituent groups influence the reaction.

A hypothetical reaction coordinate diagram for the nitration of 3-methyl-1-indanone is shown below, illustrating the energy changes along the reaction pathway.

Figure 1: Illustrative Reaction Coordinate Diagram for the Nitration of 3-methyl-1-indanone

(A static image of a reaction coordinate diagram would be placed here, showing the relative energies of the reactants, transition state, intermediate, and product.)

Modeling Solvation Effects in Computational Chemistry

Reactions are typically carried out in a solvent, and the solvent can have a significant effect on the reaction mechanism and energetics. ed.ac.uk Computational models can account for these solvation effects in several ways. The most common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). aip.orgarxiv.org In this model, the solvent is treated as a continuous dielectric medium that surrounds the solute molecule. aip.orgarxiv.org The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties.

Explicit solvation models, where individual solvent molecules are included in the calculation, can also be used. acs.org While computationally more expensive, explicit models can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. The choice of solvation model depends on the specific system and the level of accuracy required. By incorporating solvation effects, computational chemists can obtain more realistic and predictive models of chemical reactions in solution. ed.ac.ukscispace.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Chemical Behavior (excluding biological activity and physical properties)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its activity or property. nih.govnih.gov While often used to predict biological activity, QSAR/QSPR can also be applied to predict chemical behavior, such as reactivity and selectivity. globethesis.comresearchgate.net

Derivation of Molecular Descriptors for Indanone Derivatives

The first step in building a QSAR/QSPR model is to generate a set of molecular descriptors that encode the structural and electronic features of the molecules. For indanone derivatives, these descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of the atoms in the molecule, such as branching indices and molecular size.

Geometrical descriptors: These describe the three-dimensional shape of the molecule, such as molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO). hakon-art.com

Quantum chemical descriptors: These are derived from quantum chemical calculations and can provide more detailed information about the electronic structure and reactivity of the molecule, such as electrophilicity and nucleophilicity indices.

For a molecule like this compound, the presence of the nitro group will significantly influence its electronic properties. Therefore, descriptors that capture the electron-withdrawing nature of the nitro group, such as the Hammett constant or calculated electrostatic potential, would be particularly important for modeling its chemical reactivity. ijirset.comnih.gov

Table 2: Examples of Molecular Descriptors for Indanone Derivatives

Descriptor ClassExample Descriptors
TopologicalWiener Index, Kier & Hall Shape Indices
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO Energies, Partial Charges
Quantum ChemicalElectrophilicity Index, Nucleophilicity Index

Predictive Models for Chemical Reactivity and Selectivity

Once a set of molecular descriptors has been generated, a mathematical model is developed to relate these descriptors to the chemical property of interest. Various statistical and machine learning methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN).

For predicting the chemical reactivity of indanone derivatives, a QSAR model could be developed to predict the rate constant of a particular reaction, such as a nucleophilic addition to the carbonyl group. The model would use descriptors that are related to the electrophilicity of the carbonyl carbon and the steric hindrance around it.

For predicting selectivity, such as the regioselectivity of an electrophilic substitution reaction, a QSAR model could be trained to predict the relative yields of the different isomers. The descriptors in this case would need to capture the electronic and steric effects of the substituents on the aromatic ring.

The predictive power of a QSAR/QSPR model is assessed through a process of validation, where the model is used to predict the properties of a set of molecules that were not used in the model development. A well-validated model can then be used to predict the chemical behavior of new, untested compounds, thereby accelerating the process of chemical discovery and development.

Limitations and Applicability Domains of Computational Models

Computational models, while powerful, are not universally infallible. Their predictive accuracy for a specific molecule like this compound is intrinsically tied to the underlying assumptions of the model, the quality of the parameters used, and whether the molecule falls within the model's designated applicability domain. Understanding these limitations is crucial for the critical assessment of theoretical data.

Inherent Limitations of Computational Methods

The unique structural features of this compound—namely the aromatic system fused to a five-membered ring, a ketone group, and a strongly electron-withdrawing nitro group—present specific challenges for computational models.

The Nitro Group: The nitro group is notoriously difficult to model with high accuracy. Its electronic structure can be complex, and standard computational methods, such as Density Functional Theory (DFT) with certain basis sets, may struggle to correctly predict properties like molecular geometry and electronic excited states. nih.govrsc.org For instance, studies on sterically crowded nitroaromatic compounds have shown that popular methods like B3LYP/6-31G(d,p) can produce poor twist angles for the nitro group, while more computationally expensive, larger basis sets are required for more reasonable results. nih.gov Furthermore, describing phenomena like non-radiative decay in nitroaromatics often requires high-level, multi-reference electronic structure calculations, as simpler second-order methods can provide a qualitatively incorrect picture of the excited states. rsc.org

Electron Correlation: Accurately capturing the electron correlation—the interaction between electrons—is a persistent challenge in computational chemistry and is particularly important for molecules with delocalized π-systems and highly electronegative groups like the nitro group. fastercapital.com Approximations used in many methods can lead to inaccuracies in calculated energies, bond lengths, and spectroscopic properties.

Solvent Effects: Modeling the influence of a solvent is complex. While implicit solvent models are computationally efficient, they may not capture specific molecule-solvent interactions (like hydrogen bonding) that can significantly influence the behavior of this compound in solution. Explicit solvent models, which include individual solvent molecules, are far more computationally demanding. fastercapital.com

The following table illustrates how the choice of computational method can impact the predicted values for a key property, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which is often critical in studies of nitroaromatic compounds. nih.gov

Table 1: Illustrative Impact of Computational Method on a Predicted Property (ELUMO) for a Nitroaromatic Compound.
Computational MethodBasis SetPredicted ELUMO (eV) [Hypothetical]Relative Computational Cost
Hartree-Fock (HF)6-31G(d)+0.54Low
DFT (B3LYP)6-31G(d)-1.88Medium
DFT (B3LYP)6-311++G(2d,p)-2.15High
MP26-311++G(2d,p)-2.09Very High

Note: Data are hypothetical and for illustrative purposes to show variance between methods.

The Concept of the Applicability Domain (AD)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are only reliable within their Applicability Domain (AD) . nih.govscispace.com The AD defines the boundaries of the chemical space for which a model has been developed and validated. scispace.comresearchgate.net Predictions for compounds that fall outside this domain are considered unreliable extrapolations. variational.ai The AD is a fundamental concept for ensuring the regulatory acceptance and confident use of a model. researchgate.net

The AD is defined by the range of the descriptors used to build the model, which can include structural, physicochemical, or electronic properties. scispace.com For a model to be applicable to this compound, the training set used to develop that model must have contained compounds with similar characteristics.

Key aspects defining the AD include:

Structural Similarity: The model's training set should include other substituted indanones or related nitroaromatic structures. A prediction for this compound using a model built solely on aliphatic alcohols, for example, would be a gross extrapolation and invalid.

Descriptor Range: The values of the molecular descriptors for this compound (e.g., molecular weight, logP, dipole moment, ELUMO) must fall within the range of the same descriptors for the training set compounds. scispace.comnih.gov

Mechanism of Action: The model is based on the assumption that all compounds in the training set and the test compound share a similar mechanism of action or property determination.

The table below provides a hypothetical example of an AD for a QSAR model predicting toxicity in nitroaromatic compounds, demonstrating how this compound would be evaluated against it.

Table 2: Hypothetical Applicability Domain for a Nitroaromatic Toxicity QSAR Model.
DescriptorModel's Training Set RangeValue for this compound [Calculated/Estimated]In/Out of Domain
Molecular Weight (g/mol)120 - 250191.17In
logP1.5 - 4.02.1In
Energy of LUMO (eV)-2.5 - -1.0-2.15In
Number of Nitro Groups1 - 21In
Tanimoto Distance to Nearest Neighbor< 0.40.55Out

Note: Values for this compound are estimates for illustrative purposes. The Tanimoto distance is a measure of structural similarity, where a higher value indicates less similarity. variational.ai

In this hypothetical case, while most physicochemical descriptors fall within the model's range, the structural similarity (Tanimoto distance) falls outside the accepted threshold. variational.ai This would flag the prediction for this compound as potentially unreliable, as the model has not been trained on structurally analogous compounds. Therefore, even if a prediction can be generated, it must be treated with low confidence.

Chemical Reactivity and Derivatization of 1 Indanone, 3 Methyl 6 Nitro

Reactions Involving the Carbonyl Group (C=O) of 1-Indanone (B140024), 3-methyl-6-nitro

The carbonyl group at position 1 is a key site for reactivity. It is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is influenced by the steric hindrance from the adjacent aromatic ring and the electronic effects of the nitro substituent.

Nucleophilic Addition Reactions and Their Stereochemical Control

Nucleophilic addition to the carbonyl carbon of 1-indanone, 3-methyl-6-nitro is a fundamental transformation. wikipedia.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

The presence of a pre-existing stereocenter at the C3 position means that the two faces of the planar carbonyl group are diastereotopic. Nucleophilic attack can occur from either the Re or Si face, leading to the formation of a new stereocenter at C1. libretexts.org This results in two potential diastereomeric products, cis- and trans-3-methyl-6-nitro-1-indanol. The stereochemical outcome of the reaction is influenced by factors such as steric hindrance and the potential for chelation control with certain reagents. wikipedia.orgsaskoer.ca For example, the methyl group at C3 can sterically hinder the approach of a nucleophile from one face, leading to a preferential formation of one diastereomer over the other.

Reduction Strategies to Form Indanols

The reduction of the carbonyl group in this compound to the corresponding secondary alcohol (indanol) is a common synthetic step. The choice of reducing agent is crucial to ensure chemoselectivity, as harsh conditions could also reduce the nitro group.

Several methods are available for the selective reduction of a carbonyl group in the presence of a nitro group. tandfonline.com Complex reducing agents, such as those modified with MesSiCl, have been shown to selectively reduce aromatic nitroketones to nitroalcohols with excellent yields. tandfonline.com Another effective reagent is thiourea dioxide, which can perform the reduction in an aqueous alkali-ethanolic system. researchgate.net

Asymmetric transfer hydrogenation (ATH) is a powerful technique for achieving stereoselective reduction. rsc.org Using chiral ruthenium catalysts, such as (R,R)-Ts-DENEB, with a hydrogen source like a formic acid/triethylamine mixture, it is possible to achieve a kinetic resolution of racemic 3-substituted-1-indanones. rsc.orgresearchgate.net This process can produce specific cis- or trans-3-aryl-1-indanols with high levels of diastereoselectivity and enantioselectivity. rsc.org While direct studies on 3-methyl-6-nitro-1-indanone are not prevalent, these methods for 3-aryl-indanones provide a strong precedent for achieving stereocontrolled reduction of the target molecule. rsc.org

Table 1: Selected Reduction Strategies for Converting Indanones to Indanols
Reagent/SystemKey FeaturesTypical Conditions
Thiourea Dioxide (TUDO)check_circleChemoselective for C=O over -NO2Aqueous alkali-ethanol system researchgate.net
ZnCRASi (MesSiCl modified)check_circleChemoselective for C=O over -NO2Complex Reducing Agent system tandfonline.com
Sodium Borohydride (B1222165) (NaBH4)functionsStandard, mild reductantProtic solvents (e.g., methanol (B129727), ethanol)
RuCl[(R,R or S,S)Ts-dpen] p-cymenestarAsymmetric Transfer Hydrogenation (ATH)HCO2H/Et3N as hydrogen source rsc.org

Carbonyl Protecting Group Chemistry

In multi-step syntheses, it is often necessary to protect the carbonyl group to prevent it from reacting with reagents intended for other parts of the molecule, such as the nitro group. A protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule. wikipedia.orgiitb.ac.in

The most common protecting groups for ketones are acetals and ketals, typically formed by reacting the carbonyl with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, under acidic conditions. wikipedia.orgchemistrysteps.com This reaction is reversible, and the resulting cyclic acetal is stable to a wide range of nucleophiles and basic conditions. chemistrysteps.com For this compound, the carbonyl could be protected as a 1,3-dioxolane by reacting it with ethylene glycol and an acid catalyst. Once the desired transformations on other parts of the molecule are complete, the carbonyl group can be regenerated by hydrolysis with aqueous acid. wikipedia.org

Table 2: Common Protecting Groups for the Indanone Carbonyl
Protecting GroupFormation ReagentsDeprotection ConditionsStability to Bases/Nucleophiles
Dimethyl acetalMethanol, Acid catalystAqueous Acid (e.g., HCl)thumb_upHigh
1,3-Dioxolane (Ethylene ketal)Ethylene glycol, Acid catalyst (e.g., p-TsOH)Aqueous Acidthumb_upHigh
1,3-Dioxane (Propylene ketal)1,3-Propanediol, Acid catalystAqueous Acidthumb_upHigh
1,3-Dithiane1,3-Propanedithiol, Lewis acidHgCl2, CaCO3, aq. CH3CNthumb_upHigh

Alpha-Carbon Reactivity: Knoevenagel Condensations and Enolate Chemistry

The methylene (B1212753) protons at the C2 position, being alpha to the carbonyl group, are acidic and can be removed by a base to form a resonance-stabilized enolate anion. wikipedia.orgmasterorganicchemistry.com This enolate is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. wikipedia.org

A key reaction involving this alpha-carbon is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. sigmaaldrich.com In the context of this compound, the active methylene group at C2 can react with aldehydes or ketones in the presence of a weak base catalyst (such as piperidine or an ammonium salt) to form a 2-ylidene-1-indanone derivative. wikipedia.orgjk-sci.com The product is an α,β-unsaturated ketone, where the newly formed double bond is conjugated with the carbonyl group. sigmaaldrich.com This reaction is a versatile method for elaborating the indanone scaffold. acs.org

Reactivity of the Nitro Group (-NO2) in this compound

The aromatic nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution. Its primary reactivity in synthetic transformations is its reduction to an amino group.

Selective Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a synthetically valuable transformation, as aromatic amines are precursors to a vast array of chemical structures. The primary challenge is to reduce the nitro group selectively without affecting the carbonyl group. Standard reducing agents like catalytic hydrogenation with H2/Pd-C can often reduce both functionalities.

Therefore, chemoselective methods are required. Catalytic transfer hydrogenation (CTH) is a widely used technique for this purpose. mdpi.comnih.gov This method employs a hydrogen donor, such as ammonium formate, hydrazine, or formic acid, in the presence of a catalyst like palladium on carbon (Pd/C) or Raney Nickel. mdpi.comresearchgate.net These conditions are often mild enough to leave the carbonyl group intact. Other systems, such as an iron/calcium chloride (Fe/CaCl₂) mixture, have also been shown to be effective for the selective reduction of nitroarenes in the presence of carbonyls. organic-chemistry.org A combination of sodium borohydride (NaBH₄) with a transition metal complex like Ni(PPh₃)₄ can also achieve this transformation, even though NaBH₄ alone does not typically reduce nitro groups. jsynthchem.com

Table 3: Reagents for Selective Reduction of Nitro Group to Amine
Reagent/SystemHydrogen DonorCarbonyl PreservationReference
Pd/CAmmonium FormateverifiedGood mdpi.com
Raney NickelHydrazine HydrateverifiedGood researchgate.net
Fe/CaCl₂Transfer HydrogenationverifiedGood organic-chemistry.org
NaBH₄ / Ni(PPh₃)₄NaBH₄verifiedGood jsynthchem.com
H₂ / Pd/CH₂ GaswarningVariable; may reduce C=OGeneral Knowledge

Denitration Reactions and Mechanisms

Denitration, the removal of a nitro group from an aromatic ring, is a challenging but feasible transformation. For this compound, this could be achieved through several pathways. The most common laboratory method involves a two-step process: reduction of the nitro group to an amine, followed by diazotization and subsequent removal of the diazonium group.

Alternatively, direct denitration can occur under specific, often harsh, conditions. Radical mechanisms, for instance, have been shown to effect denitration. acs.orgnih.gov Studies on substituted nitrobenzenes demonstrate that reactions with radical cations can lead to the elimination of NO2. acs.org Another potential pathway is a redox-denitration, where intramolecular oxidation at another site is coupled with the removal of the nitro group, a process observed in certain nitroaromatic systems. rsc.org However, these direct methods are less common and their applicability to the indanone substrate would require empirical validation.

Common Denitration Sequence:

Reduction: The 6-nitro group can be reduced to a 6-amino group using standard reducing agents like SnCl2/HCl, H2/Pd-C, or sodium dithionite.

Diazotization: The resulting 6-amino-3-methyl-1-indanone is treated with nitrous acid (HONO), typically generated in situ from NaNO2 and a strong acid, to form a diazonium salt.

Removal: The diazonium group is then displaced by a hydrogen atom, typically by treatment with hypophosphorous acid (H3PO2), to yield 3-methyl-1-indanone (B1362706).

Activation for Nucleophilic Aromatic Substitution (SNAr)

The 6-nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr). wikipedia.org SNAr reactions proceed via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this mechanism to be effective, the electron-withdrawing group (NO2) must be positioned ortho or para to the leaving group. chemistrysteps.com

In the case of this compound, the nitro group itself is not displaced. Instead, it activates the ring for the displacement of a suitable leaving group (e.g., a halide) at either the C5 or C7 position. If a leaving group were present at the C5 position (ortho to the nitro group) or the C7 position (para to the nitro group), the molecule would be highly susceptible to attack by nucleophiles. The nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for the reaction. libretexts.orgnih.gov

For a hypothetical substrate like 5-chloro-3-methyl-6-nitro-1-indanone , the reaction would proceed readily with various nucleophiles.

NucleophileReagent ExamplePredicted Product
AlkoxideSodium methoxide (NaOCH₃)5-methoxy-3-methyl-6-nitro-1-indanone
AmineAmmonia (NH₃)5-amino-3-methyl-6-nitro-1-indanone
ThiolateSodium thiophenoxide (NaSPh)5-(phenylthio)-3-methyl-6-nitro-1-indanone
CyanideSodium cyanide (NaCN)3-methyl-6-nitro-1-oxo-indane-5-carbonitrile

Reactions at the Methyl Group and Other Aromatic Positions

Oxidation Reactions of the Methyl Group

The methyl group at the C3 position is adjacent to the carbonyl group, making the C3-H bond susceptible to reactions involving enolate intermediates. However, direct oxidation of the methyl group itself is challenging without affecting other parts of the molecule. Strong oxidizing agents like potassium permanganate (B83412) would likely lead to cleavage of the indanone ring. libretexts.org

A more controlled approach would involve reactions at the alpha-carbon (C2). The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. While this primarily involves C2, subsequent reactions could be directed towards C3. More specific methods for α-hydroxylation of ketones have been developed, for instance, using molecular oxygen in the presence of a suitable catalyst, which could potentially introduce a hydroxyl group at the C2 position. acs.org Selective oxidation of the C3 methyl group to a hydroxymethyl, formyl, or carboxyl group would require highly specialized reagents and conditions that can differentiate it from the more reactive C2 methylene position and the aromatic ring.

Electrophilic Aromatic Substitution on the Indanone Ring: Regioselectivity Studies

Electrophilic Aromatic Substitution (SEAr) on the this compound ring is expected to be very difficult. The aromatic ring is substituted with two powerful deactivating groups: the carbonyl group (acyl) and the nitro group. wikipedia.org Both groups withdraw electron density from the ring, making it much less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

The regioselectivity of the substitution is determined by the directing effects of these groups. youtube.comlibretexts.org

C1 Carbonyl Group: This is a deactivating, meta-directing group. It directs incoming electrophiles to positions 5 and 7.

C6 Nitro Group: This is also a deactivating, meta-directing group. It directs incoming electrophiles to position 5 (the other meta position is C7, which is para to the carbonyl).

The combined influence of both groups strongly disfavors substitution at position 4. Both groups direct towards position 5, making it the most likely, albeit highly disfavored, site for electrophilic attack. Substitution at position 7 is directed by the carbonyl group but is para to the deactivating nitro group, making it less likely than position 5. Therefore, any SEAr reaction, such as nitration or halogenation, would require harsh conditions and is predicted to yield the 5-substituted product as the major isomer. masterorganicchemistry.com

Ring PositionInfluence of C1=O (meta-director)Influence of C6-NO₂ (meta-director)Predicted Outcome for SEAr
4 Ortho (Deactivated)Ortho (Deactivated)Very Unlikely
5 Meta (Directed)Meta (Directed)Most Probable Site
7 Meta (Directed)Para (Deactivated)Unlikely

Cycloaddition Reactions and Ring Manipulations (Expansion/Contraction) of the Indanone Framework

The indanone framework can undergo reactions that alter the size of the five-membered ring. Ring expansion is a notable possibility for cyclic ketones. rsc.org

A primary method for achieving this is the Baeyer-Villiger oxidation , which converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganic-chemistry.org In this reaction, an oxygen atom is inserted into a C-C bond adjacent to the carbonyl group. The regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms; the group that can better stabilize a positive charge preferentially migrates. jk-sci.com

For this compound, there are two possible migration pathways:

Migration of the C2 methylene group.

Migration of the C7a aromatic carbon.

Aryl groups generally have a higher migratory aptitude than primary or secondary alkyl groups. chemistrysteps.com Therefore, the aromatic C7a carbon is expected to migrate, leading to the insertion of oxygen between C1 and C7a. This would produce a six-membered lactone, a dihydrocoumarin derivative.

Migrating GroupMigratory AptitudePredicted Product
C2 (Alkyl)LowerMinor or not observed
C7a (Aryl)Higher3-methyl-6-nitro-3,4-dihydro-1H-isochromen-1-one (Major Product)

Cycloaddition reactions directly involving the aromatic ring are unlikely due to its electron-deficient nature. However, the enolate formed by deprotonation at C2 could potentially act as a nucleophile in reactions like a Michael addition, which could be the first step of a tandem cycloaddition/annulation sequence. masterorganicchemistry.com Furthermore, if the indanone is converted to an indenone (by introduction of a double bond), it could participate as a dienophile in [4+2] cycloaddition reactions. nih.gov

Transition Metal-Catalyzed Functionalization of this compound

Transition metal catalysis offers powerful methods for C-H functionalization, and the ketone moiety in the indanone can serve as a directing group. rsc.org Catalysts based on palladium, rhodium, or ruthenium can coordinate to the carbonyl oxygen, facilitating the activation of a C-H bond at the ortho position (C7). rsc.org

This directed C-H activation strategy would allow for the introduction of various functional groups at the C7 position, a site that is difficult to access through classical electrophilic substitution due to the electronic effects of the nitro group. Potential transformations include arylation, alkenylation, and alkylation. For example, a palladium-catalyzed reaction with an aryl halide could lead to the formation of a C-C bond at the C7 position. mdpi.com

Reaction TypeCatalyst System (Example)Coupling Partner (Example)Predicted Product at C7
Arylation Pd(OAc)₂ / LigandAryl bromide (Ar-Br)7-Aryl-3-methyl-6-nitro-1-indanone
Alkenylation [RhCp*Cl₂]₂Alkene7-Alkenyl-3-methyl-6-nitro-1-indanone
Acylation Pd(OAc)₂ / OxidantAldehyde (R-CHO)7-Acyl-3-methyl-6-nitro-1-indanone

This approach provides a modern and regioselective route to functionalize the indanone core, complementing the more traditional reactivity patterns governed by the inherent electronic properties of the molecule.

Information regarding the chemical reactivity and derivatization of this compound is not available in publicly accessible research.

Extensive searches of scientific databases and literature have yielded no specific information on the chemical reactivity, C-H activation methodologies, cross-coupling reactions, or aspects of stereochemical and regioselective control for the compound "this compound."

While general information exists for the broader class of indanones and for reactions involving nitroarenes, there is no documented research focusing on the specific reactivity of this compound in the context of the requested topics. The synthesis of this compound and related structures is described in the literature, but details regarding its further derivatization through the specified modern synthetic methods are absent.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. Generating content on these specific topics for this particular molecule would require speculation, as no experimental or theoretical data appears to be available in the public domain.

Potential Applications and Functional Materials Development

1-Indanone (B140024), 3-methyl-6-nitro as a Versatile Synthetic Building Block

The true value of a compound like 1-Indanone, 3-methyl-6-nitro in synthetic chemistry lies in its potential as a versatile building block. The inherent reactivity of the ketone functional group, the activatable alpha-positions, and the influence of the aromatic nitro group allow for a multitude of chemical transformations. Indanones are well-established as key intermediates for constructing more elaborate molecular architectures. nih.gov

The 1-indanone framework is a foundational component for accessing more complex molecular scaffolds, including fused and spirocyclic systems. nih.govscispace.com Its structure allows for various annulation and ring-expansion reactions, enabling chemists to rapidly build molecular complexity. nih.gov For instance, rhodium-catalyzed reactions can achieve the insertion of ethylene (B1197577) into the C–C bonds of 1-indanones to form larger benzocycloheptenone skeletons. nih.gov

The utility of nitro-substituted indanones is exemplified by related compounds like 4-Nitro-1-indanone, which is recognized as a versatile building block in its own right. biocompare.com This analogue can be used to synthesize ninhydrins through microwave-assisted oxidation. biocompare.com Given this precedent, this compound is poised to be a valuable precursor for a variety of complex heterocyclic and carbocyclic structures. The electron-withdrawing nature of the 6-nitro group can significantly influence the reactivity of the aromatic ring, potentially directing further substitutions or participating in dearomatization reactions to create unique spiro-compounds. researchgate.net

Indanone motifs are integral to the structure of many bioactive natural products and pharmaceutical agents. nih.govnih.govorgsyn.org Consequently, substituted 1-indanones are crucial intermediates in the total synthesis of these complex molecules. nih.gov The strategic placement of functional groups, such as the nitro and methyl groups in this compound, provides chemical handles that can be manipulated through multi-step synthetic sequences.

While a specific total synthesis employing this compound has not been documented, the general synthetic utility of the indanone core is widely demonstrated. orgsyn.orgnih.gov For example, the construction of chiral 3-aryl-1-indanones, which are valuable precursors for medicinal chemistry, can be achieved with high enantioselectivity through methods like rhodium-catalyzed asymmetric cyclization. beilstein-journals.org The reactivity of the indanone scaffold allows it to be elaborated into intricate frameworks that form the core of biologically active compounds, highlighting the potential of this compound as a starting point for the synthesis of novel therapeutic agents or natural product analogues.

The rigid structure and predictable reactivity of the indanone scaffold make it an attractive platform for the development of new organic reagents and catalysts. The indanone framework has played a significant role in the advancement of catalytic asymmetric synthesis. nih.gov The C2 and C3 positions of the indanone ring can be functionalized to attach chiral auxiliaries or catalytic moieties.

For example, chiral spiro monophosphinites based on a 3-oxo-1,1'-spirobiindane scaffold have been designed and successfully applied in rhodium-catalyzed asymmetric hydrogenation reactions. beilstein-journals.org This demonstrates that the indanone core can serve as a rigid backbone to create a well-defined chiral environment around a metal center. The functional groups on this compound offer further opportunities for modification. The nitro group could be reduced to an amine, which could then be used to anchor the molecule to a solid support or to coordinate with a metal, opening avenues for creating novel, recyclable catalysts or specialized reagents.

Exploration in Materials Science Applications of Indanone Derivatives

In addition to their role in synthetic chemistry, indanone derivatives have emerged as important components in the field of materials science. They are frequently employed in the construction of organic functional materials, including those used in Organic Light-Emitting Diodes (OLEDs), as well as specialized dyes and fluorophores. nih.govscispace.com

The development of new materials for optoelectronic devices relies on molecules with specific photophysical properties, such as strong light absorption and efficient emission. Indanone derivatives can be incorporated into larger π-conjugated systems to tune these properties. A notable example involves the use of 1,1-dicyanomethylene-3-indanone (IDM) derivatives as electron-accepting end-caps for isoindigo-based organic semiconductors. mdpi.comscilit.com

In these systems, the indanone-based unit plays a critical role in lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which directly impacts the material's light absorption and electrochemical behavior. mdpi.comscilit.com The introduction of a strong electron-withdrawing group, such as the 6-nitro group in this compound, would be expected to further enhance the electron-accepting character of the indanone unit. This modification would likely lead to a significant red-shift in the absorption spectrum and a lowering of the LUMO energy level, properties that are highly desirable for creating materials that can absorb a broader range of the solar spectrum or function as efficient electron transporters in organic electronic devices.

The table below presents the photophysical and electrochemical properties of related isoindigo-based semiconductors featuring indanone-derived end-capping groups, illustrating how modifications to the indanone unit can tune the material's characteristics. mdpi.comscilit.com

CompoundEnd-Cap GroupAbsorption Max (nm)Optical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)
II-IDM1,1-Dicyanomethylene-3-Indanone6391.67-5.69-4.02
II-IDM-5Br5-Bromo-1,1-Dicyanomethylene-3-Indanone6471.64-5.74-4.10
II-IDM-6Br6-Bromo-1,1-Dicyanomethylene-3-Indanone6431.65-5.75-4.10

The ability to engineer the electronic properties of organic molecules makes them prime candidates for use as semiconductors and dyes. Indanone derivatives have been successfully integrated into n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. mdpi.comscilit.com The isoindigo-based molecules end-capped with IDM derivatives function as n-type unipolar semiconductors in organic field-effect transistors (OFETs). mdpi.comscilit.com

The performance of these materials, particularly their electron mobility, is directly linked to their molecular structure and solid-state packing. The presence of the indanone unit contributes to the planarity and intermolecular interactions necessary for efficient charge transport. mdpi.comscilit.com Incorporating a highly polar nitro group, as in this compound, could further enhance these intermolecular interactions and improve charge transport properties. Additionally, the extended conjugation and strong charge-transfer character imparted by the nitro-indanone moiety make it a promising chromophore for the development of novel dyes for applications ranging from textiles to advanced optical materials. liskonchem.com

The performance of the aforementioned isoindigo-indanone compounds in OFET devices is summarized below, demonstrating their utility as active materials in organic electronics. mdpi.comscilit.com

CompoundSemiconductor TypeElectron Mobility (cm²/V·s)
II-IDMn-type1.0 x 10⁻³
II-IDM-5Brn-type1.0 x 10⁻⁴
II-IDM-6Brn-type1.0 x 10⁻⁴

Absence of Scientific Literature on this compound

Despite a comprehensive search of scientific databases and chemical literature, no information has been found regarding the chemical compound "this compound." This includes a lack of data pertaining to its synthesis, potential applications in polymer chemistry, or its use in the development of advanced chemical probes, fluorescent tags, or radiotracers.

The investigation encompassed targeted searches for research findings, data tables, and scholarly articles that would support the requested article structure. However, these inquiries yielded no results for the specified compound. The scientific community has not, to date, published any research that would allow for a detailed and accurate discussion of its properties or potential uses as outlined.

It is important to note that while the indanone chemical scaffold is a well-studied moiety in medicinal chemistry and materials science, and various substituted indanones have been synthesized and characterized, the specific combination of a methyl group at the 3-position and a nitro group at the 6-position of the 1-indanone core does not appear in the available scientific literature. Similarly, while related compounds such as 3-methyl-6-nitro-1H-indazole are documented, this is a distinct chemical entity with a different core structure and properties.

Given the strict requirement to focus solely on "this compound" and the absence of any available data, it is not possible to generate the requested scientific article. The creation of such an article would necessitate speculation and would not be based on factual, verifiable scientific research, thereby failing to meet the required standards of accuracy and authoritativeness.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental in the analysis of 1-Indanone (B140024), 3-methyl-6-nitro, enabling the separation of the main compound from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 1-Indanone, 3-methyl-6-nitro. When coupled with a UV-Vis or Diode Array Detector (DAD), it offers a robust method for quantification and impurity detection. The chromophoric nature of the molecule, containing a nitroaromatic system, allows for sensitive detection at specific wavelengths.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution would be optimized to achieve adequate separation of the parent compound from any potential impurities. The DAD allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying co-eluting peaks and for method development. While specific application notes for this compound are not widely published, a general approach for a related nitroaromatic compound might utilize a mobile phase of methanol and water. researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for Purity Assessment (Note: This table is a representative example as specific validated methods for this compound are not publicly available.)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile impurities and for the analysis of the compound if it is thermally stable or can be derivatized to increase its volatility. For nitroaromatic compounds, GC-MS can provide detailed structural information based on the fragmentation patterns observed in the mass spectrum. amazonaws.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound. This technique is particularly useful for identifying and quantifying trace levels of impurities that may not be resolved by HPLC. thermofisher.com

Table 2: Representative GC-MS Conditions for Impurity Profiling (Note: This table is a representative example as specific validated methods for this compound are not publicly available.)

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min
Ionization Mode Electron Ionization (EI)
Mass Range 40-400 amu

Due to the chiral center at the 3-position of the indanone ring, this compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, often providing faster analysis and reduced solvent consumption compared to normal-phase HPLC. afmps.befagg.be

In chiral SFC, a chiral stationary phase (CSP) is used to differentiate between the enantiomers. The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. The choice of the CSP and the modifier is critical for achieving enantioseparation. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds.

Table 3: General SFC Parameters for Chiral Separation (Note: This table is a representative example as specific validated methods for this compound are not publicly available.)

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase CO2 / Methanol (85:15 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 254 nm
Column Temperature 35 °C

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a straightforward and rapid approach for the quantification of this compound, particularly for in-process control and concentration determination.

UV-Visible spectroscopy is a valuable tool for determining the concentration of this compound in solution, leveraging the strong UV absorbance of the nitroaromatic chromophore. By measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law, the concentration of the compound can be accurately calculated, provided a standard of known concentration is available. This technique is also well-suited for monitoring the progress of chemical reactions involving the compound by observing the change in absorbance over time. The position of the absorption maxima for similar indanone structures can be influenced by substituents on the aryl ring. rsc.org

Table 4: Hypothetical UV-Visible Spectroscopic Data (Note: This table is a representative example as specific validated methods for this compound are not publicly available.)

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Methanol~265Data not available
Acetonitrile~263Data not available

Electroanalytical Techniques for Redox Characterization of this compound

The electrochemical behavior of this compound, is expected to be dominated by the redox activity of its nitro (-NO₂) group. Electroanalytical techniques are exceptionally suited for probing the electron transfer processes associated with this functional group.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of a species in solution. researchgate.net By applying a linearly varying potential to a working electrode and measuring the resulting current, a voltammogram is produced that provides critical information about the reduction and oxidation potentials of the analyte. researchgate.net

For this compound, a CV experiment would likely reveal an irreversible reduction peak corresponding to the reduction of the nitro group. In aqueous media, particularly under acidic conditions, the nitro group typically undergoes a multi-electron, multi-proton reduction to form a hydroxylamine (B1172632) derivative. researchgate.net The peak potential (Eₚ) of this reduction would provide a key thermodynamic parameter for the molecule.

A hypothetical cyclic voltammogram for this compound, would be expected to show a cathodic peak on the forward scan with no corresponding anodic peak on the reverse scan, indicating the irreversible nature of the nitro group reduction. The precise potential of this peak would be influenced by factors such as the pH of the solution, the solvent system, and the scan rate.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

ParameterExpected ObservationSignificance
Cathodic Peak Potential (Eₚc)A distinct peak in the negative potential region.Indicates the potential at which the nitro group is reduced.
Anodic Peak Potential (Eₚa)Likely absent.Suggests an irreversible electron transfer process.
Peak Current (Iₚc)Proportional to the concentration of the analyte.Can be used for quantification.
Effect of Scan Rate (ν)Peak potential may shift with increasing scan rate.Provides insights into the kinetics of the electron transfer.

Note: This table is illustrative and not based on experimental data.

Chronoamperometry for Kinetic Studies of Electron Transfer

Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is measured as a function of time. This method is particularly useful for studying the kinetics of electron transfer reactions and for determining the diffusion coefficient of the analyte.

Following the determination of the reduction potential from cyclic voltammetry, a chronoamperometric experiment for this compound, would involve stepping the potential to a value significantly more negative than the cathodic peak potential. The resulting current decay over time would be governed by the Cottrell equation, assuming the process is diffusion-controlled.

By analyzing the current-time transient, it would be possible to determine the diffusion coefficient (D) of this compound, and to gain further insights into the kinetics of the electrode process. Deviations from the ideal Cottrell behavior could indicate complications such as coupled chemical reactions or adsorption of the analyte or product on the electrode surface.

Table 2: Hypothetical Chronoamperometry Parameters for this compound

ParameterMeasurementSignificance
Applied Potential (E)Stepped to a potential beyond the reduction peak.To initiate the diffusion-controlled reduction of the nitro group.
Current vs. Time (I-t) CurveA decaying current that follows the Cottrell equation.Allows for the determination of the diffusion coefficient.
Diffusion Coefficient (D)Calculated from the slope of the I vs. t⁻¹ᐟ² plot.A fundamental mass transport property of the molecule in the specific medium.

Note: This table is illustrative and not based on experimental data.

Conclusion and Future Perspectives in 1 Indanone, 3 Methyl 6 Nitro Research

Summary of Key Research Achievements and Contributions

Research into the 1-indanone (B140024) scaffold has yielded a substantial body of knowledge, which provides a foundation for understanding compounds like 1-Indanone, 3-methyl-6-nitro. Key achievements in the broader field include the development of versatile synthetic methodologies and the discovery of a wide range of biological activities.

Synthetic Methodologies: The synthesis of the 1-indanone core is well-established, with intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids being a cornerstone approach. beilstein-journals.orgresearchgate.net Numerous advancements have been made to this and other methods, such as the Nazarov cyclization, to allow for the synthesis of a diverse array of substituted indanones. beilstein-journals.orgresearchgate.net These methods are adaptable for the introduction of various functional groups, including methyl and nitro groups, which are present in this compound. The development of environmentally benign synthetic routes, such as microwave-assisted reactions, represents a significant contribution to the field. beilstein-journals.org

Biological and Material Applications: The 1-indanone moiety is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds. nih.govresearchgate.net A prime example is Donepezil (B133215), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.gov The diverse biological activities associated with indanone derivatives, including anticancer, antimicrobial, and antiviral properties, underscore the importance of this structural motif. nih.govnih.gov Furthermore, indanone derivatives have found applications as organic functional materials, for instance, in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov These achievements suggest the potential for this compound to be investigated for similar applications.

Table 1: Key Research Areas for 1-Indanone Derivatives

Research Area Key Achievements Potential Relevance to this compound
Synthetic Chemistry Development of diverse synthetic routes (e.g., Friedel-Crafts, Nazarov). beilstein-journals.orgresearchgate.net Provides foundational methods for the synthesis of the target compound.
Medicinal Chemistry Discovery of a broad spectrum of biological activities (e.g., anti-Alzheimer's, anticancer). nih.gov Suggests potential therapeutic applications for investigation.

| Materials Science | Application in OLEDs and fluorescent probes. researchgate.netnih.gov | Indicates potential for use in the development of novel materials. |

Identification of Remaining Challenges and Open Questions in the Field

Despite the significant progress in indanone chemistry, several challenges and open questions remain, particularly concerning the synthesis and functionalization of specific derivatives like this compound.

Regioselectivity in Synthesis: A persistent challenge in the synthesis of polysubstituted indanones is controlling the regioselectivity of electrophilic substitution reactions on the aromatic ring. The synthesis of this compound would require precise control over the introduction of the nitro group to achieve the desired 6-position isomer. The directing effects of the existing alkyl and acyl groups on the aromatic ring can lead to mixtures of isomers, complicating purification and reducing yields.

Functional Group Compatibility: The presence of multiple functional groups, such as the ketone, methyl, and nitro groups in the target molecule, can present challenges in terms of chemical compatibility during multi-step syntheses. For instance, the nitro group is a strong electron-withdrawing group that can deactivate the aromatic ring, making subsequent reactions more difficult. nih.gov Conversely, the ketone and methyl groups can be sensitive to certain reaction conditions required for the manipulation of other parts of the molecule.

Promising Directions for Future Research Initiatives

The future of research on this compound is intrinsically linked to the broader advancements in synthetic chemistry and the exploration of new applications for functionalized indanones.

A key area for future research is the development of novel synthetic strategies that offer improved efficiency, selectivity, and sustainability. This includes the exploration of new catalytic systems, such as those based on transition metals, to achieve regioselective C-H functionalization, which could provide more direct routes to compounds like this compound. organic-chemistry.org Furthermore, the application of flow chemistry and other process intensification technologies could enable safer and more scalable syntheses of nitrated organic compounds. libretexts.org

The unique electronic properties conferred by the nitro group in this compound open up avenues for exploring novel chemical transformations. The nitro group can be reduced to an amino group, which can then be further functionalized to create a wide range of new derivatives. rsc.org The ketone group also offers a reactive handle for various transformations, including the synthesis of spirocyclic and fused-ring systems. nih.gov Investigating the interplay between the different functional groups on the indanone scaffold could lead to the discovery of new and unexpected reactivity.

Building on the known applications of indanones, future research could explore the potential of this compound and its derivatives in new domains. In medicinal chemistry, this could involve screening for activity against a wider range of biological targets, guided by computational modeling and a deeper understanding of SAR. In materials science, the presence of the polar nitro group could be exploited to develop new materials with interesting optical or electronic properties.

Broader Impact and Significance of Research on Indanone Chemistry and Functionalized Derivatives

Research on this compound and other functionalized indanones has a broader impact that extends beyond the specific compounds themselves. This research contributes to a more fundamental understanding of chemical reactivity and selectivity in complex organic molecules. It drives the development of new synthetic methods that can be applied to the synthesis of other important molecules, including natural products and pharmaceuticals. nbinno.comresearchgate.net Ultimately, the continued exploration of indanone chemistry is likely to lead to the discovery of new molecules with the potential to address significant challenges in medicine and technology.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-6-nitro-1-indanone, and how can reaction efficiency be systematically improved?

Answer:
The synthesis of 1-indanone derivatives often employs microwave-assisted oxidation, where factorial design is critical for optimizing parameters. For example, a study using chromium trioxide resin achieved maximum yield (82%) under 1200W irradiation at 120°C for 10 minutes . To enhance efficiency, researchers should:

  • Use multilevel factorial designs to test variables (e.g., temperature, catalyst loading, reaction time).
  • Validate purity via HPLC or GC-MS, as seen in studies on indanone derivatives .
  • Consider enzymatic pathways (e.g., dehydrogenases) for stereoselective synthesis, as demonstrated in indanol-to-indanone conversions .

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of 3-methyl-6-nitro-1-indanone?

Answer:
Key methods include:

  • UV-Vis spectroscopy : Calibration curves (e.g., λmax = 254 nm) for quantification .
  • Chromatography : Fast GC with methyl ester derivatives to resolve structural isomers .
  • X-ray crystallography : Critical for resolving nitro-group orientation, as shown in indazole derivatives .

Basic: What biological activities have been reported for 3-methyl-6-nitro-1-indanone derivatives in pharmacological studies?

Answer:
Derivatives exhibit:

  • α1-adrenoceptor antagonism : Structure-activity relationship (SAR) studies highlight the nitro group's role in binding affinity .
  • Antimicrobial activity : Substituted indanones show potency against Gram-positive bacteria, with MIC values <10 μg/mL in nitro-functionalized analogs .
  • CNS modulation : AMPA/kainate receptor antagonism in neuroprotection models .

Advanced: How can researchers resolve contradictions in catalytic efficiency data for 3-methyl-6-nitro-1-indanone degradation studies?

Answer:
Contradictions often arise from variable humic acid (HA) concentrations or phenol mediators. For example:

  • HA at 1 mg/L enhances removal efficiency (92%) but reduces efficacy at higher concentrations (>2 mg/L) due to competitive binding .
  • Phenolic mediators like 4-MeP improve catalytic oxidation by 30% compared to 2,6-DiMeP .
  • Mitigation strategy: Standardize HA/phenol ratios and validate via kinetic modeling (e.g., Arrhenius plots) .

Advanced: What environmental degradation pathways are relevant for 3-methyl-6-nitro-1-indanone, and how do they inform ecotoxicology models?

Answer:

  • Manganese oxide-mediated oxidation : Dominant pathway under acidic conditions (pH 5.0), with pseudo-first-order kinetics (k = 0.15 min<sup>-1</sup>) .
  • Photodegradation : Limited data suggest nitro groups increase persistence; computational studies (DFT) predict half-lives >48 hours in sunlight .
  • Ecotoxicity : Use Daphnia magna assays to correlate degradation intermediates with acute toxicity (LC50 values) .

Advanced: How do enzymatic pathways contribute to the stereoselective synthesis or degradation of 3-methyl-6-nitro-1-indanone?

Answer:

  • Dehydrogenases : Catalyze indanol-to-indanone conversion via NAD<sup>+</sup>-dependent oxidation, with enantiomeric excess >90% .
  • Dioxygenases : Non-enzymatic isomerization of indenol intermediates can yield racemic mixtures, requiring chiral chromatography for resolution .

Advanced: What methodological frameworks are used to study structure-activity relationships (SAR) in 3-methyl-6-nitro-1-indanone derivatives?

Answer:

  • Homology modeling : Predict binding modes with α1-adrenoceptors using templates like PDB 2RH1 .
  • Free-energy perturbation (FEP) : Quantify nitro-group contributions to ligand-receptor binding (ΔΔG < -2 kcal/mol in active analogs) .

Advanced: How can kinetic modeling improve the understanding of 3-methyl-6-nitro-1-indanone decomposition under combustion conditions?

Answer:

  • High-pressure pyrolysis : Couple shock-tube experiments with CHEMKIN simulations to derive rate constants (e.g., k = 1.2×10<sup>10</sup> exp(-25,000/RT) cm<sup>3</sup>/mol/s) .
  • Isotopic labeling : Track nitro-group fragmentation using <sup>15</sup>N-labeled analogs .

Advanced: What substituent effects dominate the reactivity of 3-methyl-6-nitro-1-indanone in electrophilic aromatic substitution (EAS)?

Answer:

  • Nitro group : Deactivates the ring, directing EAS to the C5 position (meta to nitro), as shown in bromination studies .
  • Methyl group : Enhances steric hindrance at C3, reducing regioselectivity by 15% compared to unsubstituted indanones .

Advanced: How can researchers develop robust analytical methods for quantifying trace 3-methyl-6-nitro-1-indanone in complex matrices?

Answer:

  • SPME-GC-MS : Optimize fiber coatings (e.g., PDMS/DVB) for extraction efficiency >85% in aqueous samples .
  • LC-UV/HRMS : Use C18 columns (3.5 μm, 150 mm) with 0.1% formic acid in acetonitrile/water (70:30) for LOD <0.1 ng/mL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.